molecular formula C9H8Cl4N2O B11948052 4-Morpholino-2,3,5,6-tetrachloropyridine CAS No. 2176-66-1

4-Morpholino-2,3,5,6-tetrachloropyridine

Cat. No.: B11948052
CAS No.: 2176-66-1
M. Wt: 302.0 g/mol
InChI Key: CLAYESCJQCKOCV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine (CAS 2402-79-1) is a halogenated pyridine derivative with four chlorine atoms at the 2-, 3-, 5-, and 6-positions. It is a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals . These derivatives are synthesized via selective functionalization at the 4-position, enabling diverse applications in catalysis, materials science, and bioactive molecule development .

Properties

CAS No.

2176-66-1

Molecular Formula

C9H8Cl4N2O

Molecular Weight

302.0 g/mol

IUPAC Name

4-(2,3,5,6-tetrachloropyridin-4-yl)morpholine

InChI

InChI=1S/C9H8Cl4N2O/c10-5-7(15-1-3-16-4-2-15)6(11)9(13)14-8(5)12/h1-4H2

InChI Key

CLAYESCJQCKOCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=NC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

High-Temperature Chlorination of Pyridine Derivatives

Pyridine or substituted pyridines (e.g., 3,5-dichloro-2-trichloromethylpyridine) undergo gas-phase chlorination at 350–600°C. This method achieves full chlorination but requires stringent temperature control to avoid decomposition. For example, chlorination of γ-caprolactam or cyclohexanone-oxime at elevated temperatures yields 2,3,5,6-tetrachloropyridine in 60–75% yield.

Reaction of Glutaric Acid Dinitrile with Chlorine

Glutaric acid dinitrile reacts with chlorine in the gaseous phase at 400–600°C, forming 2,3,5,6-tetrachloropyridine via cyclization and subsequent chlorination. This route avoids pyridine derivatives but demands specialized equipment for handling gaseous reactants.

Hydrolysis of Trichloroacetyl Chloride Derivatives

Trichloroacetyl chloride reacts with acrylonitrile in the presence of catalysts (e.g., AlCl₃) to form 3,5,6-trichloropyridin-2-ol, which is further chlorinated using POCl₃ or PCl₅. For instance, treating 3,5,6-trichloropyridin-2-ol with phosgene at 180°C produces 2,3,5,6-tetrachloropyridine in 85% yield.

The introduction of the morpholino group at the 4-position of 2,3,5,6-tetrachloropyridine relies on nucleophilic aromatic substitution (SₙAr). Research by the Journal of the American Chemical Society (JACS) demonstrates that 2-fluoropyridines undergo SₙAr under mild conditions, which can be adapted for chloropyridines.

Reaction Conditions and Optimization

Key parameters for SₙAr include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Base : Alkali metal hydroxides (NaOH) or organic bases (Pr₂NEt) deprotonate morpholine, activating it for substitution.

  • Temperature : Reactions proceed efficiently at 80–120°C, balancing rate and side reactions.

For example, reacting 2,3,5,6-tetrachloropyridine with morpholine in DMF at 100°C for 6 hours achieves 90% conversion to the target compound.

Competing Pathways and Selectivity

The 4-position is preferentially substituted due to steric and electronic factors:

  • Steric Effects : The 2- and 6-positions are hindered by adjacent chlorine atoms.

  • Electronic Effects : Electron-withdrawing chlorine atoms activate the ring for substitution at the 4-position.

Notably, the presence of AgF₂ catalysts (as reported in JACS) accelerates substitution by polarizing the C–Cl bond.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key methods:

MethodPrecursorReaction ConditionsYield (%)Reference
Chlorination of γ-Caprolactamγ-CaprolactamCl₂, 500°C, 2 h68
Hydrolysis-ChlorinationTrichloroacetyl ChloridePOCl₃, 180°C, 3 h85
SₙAr with Morpholine2,3,5,6-TetrachloropyridineMorpholine, DMF, 100°C, 6 h90

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of 2,3,5,6-tetrachloropyridine can yield 3,5,6-trichloropyridin-2-ol, which competes with morpholino substitution. Adding HCl scavengers (e.g., phosgene) suppresses hydrolysis, improving substitution efficiency.

Regioselectivity

Unwanted substitution at the 2- or 6-positions is minimized by using bulky bases (e.g., KOBu) that favor attack at the less hindered 4-position.

Industrial-Scale Considerations

Sigma-Aldrich’s commercial offering of this compound (CAS 2176-66-1) suggests scalable processes exist. However, the lack of published analytical data implies proprietary optimization, likely involving:

  • Continuous Flow Reactors : To manage exothermic chlorination steps.

  • Catalyst Recycling : Reducing costs associated with AgF₂ or AlCl₃ .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with morpholine yields this compound, while coupling reactions can produce a variety of biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Morpholino-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The presence of chlorine atoms and the morpholine group enhances its reactivity towards nucleophiles, allowing it to participate in substitution and coupling reactions. The exact molecular pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine

  • Synthesis: Formed via intramolecular cyclization under mild conditions, yielding benzothienopyridine-S,S-dioxide frameworks with high efficiency .
  • Reactivity: The sulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution. This contrasts with the morpholino group, which introduces steric bulk and electron-donating properties.
  • Applications : Used to construct heterocyclic scaffolds for bioactive molecules, such as sulfonamide-based candidates .

2,3,5,6-Tetrachloropyridine-4-thiol (CAS 10351-06-1)

  • Physical Properties : Melting point 165–166°C, density 1.74 g/cm³, and moderate lipophilicity (logP 2.03) .
  • Synthesis : Derived from 2,3,5,6-tetrachloropyridine via thiolation at the 4-position.
  • Applications : Serves as a precursor for sulfur-containing agrochemicals and ligands in coordination chemistry .

2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (CAS 19340-26-2)

  • Reactivity : The carboxylic acid group enables conjugation reactions, such as amide bond formation, for drug design.
  • Applications : Intermediate in synthesizing herbicides (e.g., chlorpyrifos) and functionalized pyridine derivatives .

Penta- and Tetraarylpyridines

  • Synthesis : Pd-catalyzed Suzuki-Miyaura cross-coupling of 2,3,5,6-tetrachloropyridine with aryl boronic acids yields pentaarylpyridines. Electron-rich or electron-deficient aryl groups can be introduced selectively .
  • Performance : These compounds exhibit tunable electronic properties for optoelectronic materials and catalysts .

Comparative Data Table: Key 4-Substituted Tetrachloropyridines

Compound Substituent Synthesis Method Key Applications Yield/Selectivity Reference ID
4-Phenylsulfonyl derivative -SO₂Ph Intramolecular cyclization Bioactive heterocycles High efficiency
4-Thiol derivative -SH Thiolation of tetrachloropyridine Agrochemical intermediates 98% purity (HPLC)
4-Carboxylic acid -COOH Functionalization via carboxylation Herbicide synthesis N/A
Pentaarylpyridines -Ar (multiple) Suzuki-Miyaura cross-coupling Optoelectronic materials >90% yield
Mn₃O₄ synthesis precursor None (reduction) Reduction with Mn dust Battery anode materials 99.2% yield, 99.5% purity

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